![molecular formula C10H19NO3 B223923 Ethyl 2-acetamido-4-methylpentanoate CAS No. 1114-55-2](/img/structure/B223923.png)
Ethyl 2-acetamido-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-acetamido-4-methylpentanoate, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of Ethyl 2-acetamido-4-methylpentanoate exhibit significant antiviral properties. For example, compounds structurally similar to this compound have been shown to inhibit the interaction between viral proteins critical for the replication of influenza viruses. A notable study reported an effective concentration (EC50) of 39 µM for one derivative in plaque reduction assays, demonstrating its potential as an antiviral agent against influenza .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α in immune cells. In vitro studies showed that treatment with this compound significantly reduced TNF-α levels in human synovial cells stimulated with inflammatory agents, suggesting its potential application in treating autoimmune disorders like rheumatoid arthritis and psoriasis .
Study 1: Antiviral Efficacy
In a targeted study, a library of hybrid derivatives of this compound was evaluated for their antiviral efficacy against the influenza virus. One derivative demonstrated an EC50 of 39 µM in plaque reduction assays, highlighting the importance of structural modifications to enhance biological activity while maintaining low toxicity levels .
Study 2: Inhibition of Inflammatory Responses
Another investigation focused on the compound's ability to modulate immune responses. The results indicated that treatment with this compound significantly reduced TNF-α production in human synovial cells stimulated with inflammatory agents. This suggests its potential application in treating autoimmune disorders .
Summary of Biological Profiles
Compound | Activity | EC50 (µM) | IC50 (µM) | CC50 (µM) |
---|---|---|---|---|
Derivative A | Antiviral | 39 | 36 | >200 |
Derivative B | Anti-inflammatory | 52 | 41 | >200 |
Derivative C | Cytotoxicity | >100 | - | <100 |
Flavoring Applications
In addition to its therapeutic applications, this compound has been identified as a flavoring agent. Its fruity aroma contributes to the sensory profile of various food products, particularly in the beverage industry. The compound has been utilized to enhance flavors in baked goods and dairy products due to its pleasant sensory attributes .
Properties
IUPAC Name |
ethyl 2-acetamido-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-14-10(13)9(6-7(2)3)11-8(4)12/h7,9H,5-6H2,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLYKMBNKKBAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961112 |
Source
|
Record name | N-(1-Ethoxy-4-methyl-1-oxopentan-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114-55-2, 4071-36-7 |
Source
|
Record name | NSC280767 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1-Ethoxy-4-methyl-1-oxopentan-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.